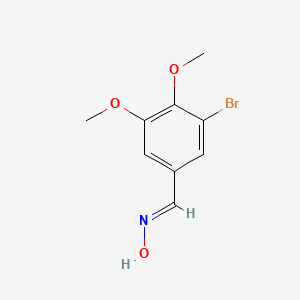

3-bromo-4,5-dimethoxybenzaldehyde oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Selective Ortho-Bromination in Synthesis

Selective ortho-bromination of substituted benzaldoximes, including derivatives similar to 3-bromo-4,5-dimethoxybenzaldehyde oxime, can be achieved using palladium-catalyzed C-H activation. This method involves a three-step sequence with the palladium-catalyzed step being key, allowing for the synthesis of substituted 2-bromobenzaldehydes with good overall yields. O-Methyloxime groups serve as directing groups in this reaction, facilitating the desired substitution pattern (Dubost et al., 2011).

Bromine Substitution and Optical Properties

The bromine substitution effect on structural, reactivity, and optical properties of dimethoxybenzaldehydes has been studied extensively. For compounds like 5-bromo-2,3-dimethoxybenzaldehyde and 6-bromo-2,3-dimethoxybenzaldehyde, bromine substitution alters intermolecular interactions and enhances nonlinear optical responses. These modifications can influence the materials' applications in organic electronics and photonics, suggesting potential relevance for 3-bromo-4,5-dimethoxybenzaldehyde oxime derivatives (Aguiar et al., 2022).

Application in Novel Chelating Ligands

The compound has been applied in the synthesis of novel chelating ligands, where nitration and subsequent reactions lead to the creation of bidentate and tridentate 6-bromoquinoline derivatives. This showcases the compound's utility in developing complex molecules with potential applications in catalysis and material science (Hu et al., 2003).

Molecular Structure and Packing Analysis

Research on similar bromo-dimethoxybenzaldehydes has provided insights into their molecular structure and packing, facilitated by X-ray diffraction and Hirshfeld surface analysis. Understanding these aspects can be crucial for designing materials with specific physical properties, indicating potential research directions for 3-bromo-4,5-dimethoxybenzaldehyde oxime (Borges et al., 2022).

Antioxidant/Cytoprotective Effects in Keratinocytes

While not directly related to 3-bromo-4,5-dimethoxybenzaldehyde oxime, studies on structurally similar compounds like 3-bromo-4,5-dihydroxybenzaldehyde have revealed significant bio-effects, such as antioxidant and cytoprotective activities in skin cells. These effects are mediated through the activation of specific signaling pathways, suggesting potential therapeutic applications for related compounds (Ryu et al., 2019).

特性

IUPAC Name |

(NE)-N-[(3-bromo-4,5-dimethoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-13-8-4-6(5-11-12)3-7(10)9(8)14-2/h3-5,12H,1-2H3/b11-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNSTQXEEIHAAC-VZUCSPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=NO)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=N/O)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4,5-dimethoxybenzaldehyde oxime | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5567032.png)

![N-[(3R*,4R*)-1-(cyclopentylacetyl)-3-hydroxypiperidin-4-yl]isonicotinamide](/img/structure/B5567049.png)

![4-[(2-bromo-4-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5567052.png)

![N-(3-methylphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5567055.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5567057.png)

![(3R*,4S*)-1-[(3-chloro-2,4-difluorophenyl)acetyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5567062.png)

![1-(2-methoxyphenyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B5567069.png)

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5567071.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(3-pyridinylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567086.png)

![4-[(3,4-dimethoxybenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5567134.png)